molecular formula C15H9F3N2O B2668257 2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one CAS No. 944775-02-4

2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one

Cat. No.: B2668257
CAS No.: 944775-02-4
M. Wt: 290.245
InChI Key: DZGLPDRKHSGNDN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one is a chemical compound built on the imidazo[1,5-a]pyridine scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Research into closely related analogues, specifically 3-phenylimidazo[1,5-a]pyridin-1-yl derivatives, has demonstrated promising potential as cytotoxic agents against a panel of human cancer cell lines, including lung (A549), colorectal (HCT-116), and breast (MDA-MB-231) cancers . Studies on these compounds indicate that their potent anti-proliferative activity is linked to the ability to induce programmed cell death, or apoptosis . The mechanism is associated with key hallmarks of apoptosis, such as the arrest of the cell cycle at the G0/G1 phase, increased generation of reactive oxygen species (ROS), and a loss of mitochondrial membrane potential . The incorporation of the 2,2,2-trifluoro-1-one moiety is a common strategy in medicinal chemistry to influence the compound's metabolic stability, lipophilicity, and overall binding affinity. This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)13(21)12-11-8-4-5-9-20(11)14(19-12)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGLPDRKHSGNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one can be achieved through a one-pot cyclocondensation reaction. This method involves the condensation of appropriate starting materials under controlled conditions to form the desired imidazo[1,5-a]pyridine scaffold. The reaction typically does not require the use of metal catalysts or highly sensitive Lewis acids, making it a relatively straightforward and efficient process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method allows for precise control of reaction parameters, leading to improved product quality and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[1,5-a]pyridine derivatives, while substitution reactions can introduce new functional groups into the compound’s structure .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of imidazo[1,5-a]pyridine, including 2,2,2-trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one, exhibit significant anticonvulsant properties. A study conducted on related compounds demonstrated their efficacy in controlling seizures through various screening methods such as the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. Compounds with similar structures showed enhanced seizure control and were comparable to standard medications like diazepam .

Cancer Research

The compound's potential as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1) has been explored in cancer immunotherapy. ENPP1 inhibitors are crucial for stimulating immune responses against tumors. Compounds derived from imidazo[1,5-a]pyridine frameworks have shown promise in enhancing the efficacy of cancer treatments by modulating immune pathways .

Antimicrobial Properties

Imidazo[1,5-a]pyridine derivatives have also been investigated for their antimicrobial activities. The structural features of these compounds contribute to their ability to inhibit bacterial growth and could be leveraged in developing new antibiotics or antimicrobial agents .

Fluorinated Compounds in Material Science

The trifluoromethyl group present in 2,2,2-trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one enhances the compound's lipophilicity and thermal stability. Such properties are advantageous for developing materials with improved performance in various applications, including coatings and polymers that require resistance to solvents and heat.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl and phenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Substituent at Position 3 Functional Group Modifications Biological Implications
2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one (Target) Phenyl Trifluoroethyl ketone Enhanced metabolic stability; moderate lipophilicity
2,2,2-Trifluoro-1-{3-methylimidazo[1,5-a]pyridin-1-yl}ethan-1-one Methyl Trifluoroethyl ketone Reduced π-π stacking potential; lower cytotoxicity
2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one Trifluoromethyl Trifluoroethyl ketone + CF₃ at position 3 Increased lipophilicity; potential CNS penetration
(Z)-3-(Arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one Phenyl α,β-Unsaturated ketone + arylamino side chain Improved cytotoxic activity (IC₅₀ <30 µM)
2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)-1H-benzo[d]imidazole (5a) Phenyl Benzimidazole replacing trifluoroethyl ketone Altered solubility; possible kinase inhibition

Physicochemical Properties

  • Solubility : Replacement of the trifluoroethyl ketone with a benzimidazole (Compound 5a, ) introduces hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability .
  • Metabolic Stability : The trifluoroethyl group in the target compound resists oxidative metabolism better than the methyl-substituted analog (), which may explain its discontinued status in commercial catalogs .

Biological Activity

2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound belongs to the class of imidazo[1,5-a]pyridines, which are known for their diverse biological activities. The presence of trifluoromethyl groups and the imidazo ring enhances its lipophilicity and biological interaction potential.

Chemical Formula : C13_{13}H10_{10}F3_3N3_{3}O

Molecular Weight : 299.23 g/mol

Pharmacological Activities

Research indicates that 2,2,2-trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one exhibits a range of biological activities:

1. Anticancer Activity

Studies have shown that imidazo[1,5-a]pyridine derivatives possess anticancer properties. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

2. Antiviral Activity

Imidazo compounds have been explored for their antiviral properties against viruses such as HIV and SARS-CoV-2. The antiviral mechanism typically involves inhibition of viral replication and interference with viral entry into host cells.

3. Anti-inflammatory Effects

Certain derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions characterized by chronic inflammation.

Case Studies and Research Findings

A selection of studies highlights the biological activity of related compounds:

Study Findings
Investigated the synthesis of 2,3-diarylimidazo[1,2-a]pyridines showing inhibitory effects on UV-induced apoptosis.
Reported novel imidazo derivatives inhibiting Bruton's tyrosine kinase (Btk), suggesting potential for treating autoimmune diseases.
Examined various imidazo derivatives for antitubercular and anticancer activities, indicating a broad spectrum of biological effects.

The mechanisms by which 2,2,2-trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one exerts its effects are multifaceted:

  • Apoptosis Induction : Through modulation of apoptotic pathways.
  • Enzyme Inhibition : Targeting specific enzymes involved in viral replication or tumor growth.
  • Cytokine Modulation : Altering the levels of inflammatory cytokines to reduce inflammation.

Q & A

Q. What are the established synthetic routes for 2,2,2-trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one, and how do reaction conditions affect yield?

The compound is synthesized via cyclocondensation of nitroalkanes with 2-(aminomethyl)pyridine derivatives. A typical protocol involves:

  • Reacting 2-nitro-1-phenylethan-1-one with 2-picolylamine in polyphosphoric acid (PPA) and phosphorous acid at 160°C for 2 hours, yielding 76% of the imidazo[1,5-a]pyridine core .
  • Introducing the trifluoroacetyl group via post-functionalization or direct coupling.
    Key factors influencing yield include temperature control (160°C optimal), acid catalyst concentration, and nitroalkane reactivity. Lower yields (e.g., 35–48%) are observed with sterically hindered nitroalkanes due to sluggish reactivity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • 1H/13C NMR : The phenyl group at C3 appears as a multiplet (δ 7.40–7.60 ppm), while the trifluoroacetyl group shows a singlet near δ 170 ppm in 13C NMR.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with ≤3 ppm error .
    Contradictions in spectral data (e.g., unexpected splitting) may arise from impurities or tautomerism. Resolution strategies include:
  • Purification via column chromatography (silica gel, ethyl acetate/hexane).
  • Variable-temperature NMR to detect dynamic equilibria .

Q. What preliminary biological screening methods are used to evaluate its bioactivity?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis H37Rv, with rifampicin as a control.
  • Enzyme inhibition : Fluorescence-based assays targeting bacterial efflux pumps (e.g., Ethidium bromide accumulation in M. smegmatis) .
    Dose-response curves (0.5–128 µg/mL) and IC50 calculations are standard. Positive controls and solvent-only baselines are critical for validity .

Advanced Research Questions

Q. How can synthetic efficiency be improved for large-scale production while maintaining stereochemical integrity?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 180°C) while improving yields by 10–15% .
  • Catalytic systems : Use Pd(PPh3)4 in Suzuki-Miyaura couplings for regioselective C–H functionalization, achieving >90% purity after recrystallization .
  • Flow chemistry : Continuous flow reactors minimize side reactions (e.g., oxidation) and enable gram-scale production .

Q. How do computational models explain its binding affinity to mycobacterial efflux pumps?

  • Molecular docking (AutoDock Vina) : The trifluoroacetyl group forms hydrogen bonds with Asp26 and Tyr41 residues of the efflux pump (PDB: 5NGQ).
  • MD simulations (GROMACS) : Stability analysis (RMSD ≤2 Å over 100 ns) confirms persistent interactions with the hydrophobic pocket .
    Contradictions between in silico predictions and experimental IC50 values (e.g., ΔGcalc vs. ΔGexp) are resolved by adjusting solvation parameters (e.g., TIP3P water model) .

Q. What strategies mitigate crystallographic disorder in X-ray diffraction studies of this compound?

  • SHELXL refinement : Use TWIN/BASF commands for handling twinned crystals. Anisotropic displacement parameters (ADPs) improve R1 values (<0.05) .
  • Low-temperature data collection (100 K) : Reduces thermal motion artifacts.
  • Hirshfeld surface analysis : Identifies weak C–H···F interactions (2.5–3.0 Å) contributing to lattice stability .

Q. How does modifying the phenyl or trifluoroacetyl group alter bioactivity and pharmacokinetics?

  • Phenyl substituents : Electron-withdrawing groups (e.g., -NO2) at the para position increase efflux pump inhibition (IC50: 1.2 µM vs. 3.8 µM for parent compound) but reduce solubility (LogP +0.5) .
  • Trifluoroacetyl replacement : Substituting with acetyl decreases metabolic stability (t1/2: 2.1 vs. 6.8 hours in human microsomes) due to reduced resistance to CYP450 oxidation .

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